1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone is a halogenated aromatic ketone that serves as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. Its primary procurement value lies in its role as a direct precursor to highly active isoxazoline-based compounds, a class of molecules widely used as veterinary parasiticides. The specific trifluoromethyl ketone moiety combined with the 3,5-dichloro-4-fluoro substitution pattern on the phenyl ring makes it a specialized building block for creating complex, biologically active molecules.
Substituting this compound with close analogs, such as the 3,4,5-trichloro derivative or other di-halogenated trifluoroacetophenones, is unviable for its primary applications. The specific 3,5-dichloro-4-fluoro substitution pattern is not arbitrary; it is a deliberately designed feature that is essential for the biological efficacy of the final active pharmaceutical ingredient (API), such as Sarolaner. The fluorine atom at the 4-position, in combination with the flanking chlorine atoms, critically influences the electronic properties and conformational possibilities of the final isoxazoline insecticide, directly impacting its binding affinity to the target GABA-gated chloride channels in insects. Using a different precursor, like 3,5-dichloro-2,2,2-trifluoroacetophenone (used for Fluralaner), leads to a completely different final drug with a distinct regulatory approval and performance profile, making direct substitution impossible in a validated synthesis.
This compound can be synthesized via a patented nucleophilic aromatic substitution (SNAr) from its direct precursor, 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone. This is a notable process because the trifluoromethyl ketone group is not generally considered a sufficiently strong activating group for such a transformation, making this a non-obvious and valuable route. In a documented example, reacting the 3,4,5-trichloro analog with potassium fluoride and a phase transfer catalyst at 160°C for 5 hours yielded the target 4-fluoro compound at a 61% yield.
| Evidence Dimension | Synthetic Yield in Halogen Exchange Reaction |
| Target Compound Data | 61% yield |
| Comparator Or Baseline | 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (starting material) |
| Quantified Difference | Demonstrates a viable conversion rate for a non-obvious SNAr reaction. |
| Conditions | Reaction of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (1.0g) with dry KF (0.35g) and tetraphenylphosphonium bromide (0.015g) in sulfolane (3 ml) at 160 °C for 5 hours. |
This specific process provides a patented, high-temperature method to access the 4-fluoro compound from a more common trichloro-analog, a key consideration for manufacturing scale-up and route selection.
This compound is a designated key intermediate for the synthesis of specific isoxazoline-based veterinary drugs, most notably Sarolaner. The procurement choice of this specific precursor is non-negotiable for producing this API. Alternative trifluoroacetophenone building blocks are used for other major isoxazoline drugs; for example, 3,5-dichloro-2,2,2-trifluoroacetophenone is a key intermediate for Fluralaner, Lotilaner, and Afoxolaner. The choice of precursor is therefore locked to the target API, and this compound is the required choice for syntheses targeting Sarolaner or its close analogs.
| Evidence Dimension | Precursor to Final API |
| Target Compound Data | Precursor for Sarolaner |
| Comparator Or Baseline | 3,5-dichloro-2,2,2-trifluoroacetophenone (Precursor for Fluralaner, Lotilaner, Afoxolaner) |
| Quantified Difference | Leads to a structurally and functionally distinct final drug molecule. |
| Conditions | Established and validated multi-step synthesis pathways for veterinary APIs. |
For any R&D or manufacturing program targeting Sarolaner or related structures, this exact CAS number is required; structurally similar analogs are not process-compatible substitutes.
This compound is the specific, required building block for the synthesis of the veterinary antiparasitic drug Sarolaner. Its structure is integral to forming the final isoxazoline moiety with the precise halogenation pattern necessary for its approved biological activity.
In agrochemical and veterinary research, this precursor is the logical choice for developing novel isoxazoline derivatives that require a 3,5-dichloro-4-fluorophenyl group. This substitution is a known feature in highly effective insecticides that target GABA-gated chloride channels, making this compound a valuable starting point for lead optimization.
Given the patented synthesis route from the 3,4,5-trichloro analog, this compound is relevant for chemical process development studies focused on nucleophilic aromatic substitution reactions activated by trifluoromethyl ketones. It serves as a benchmark for optimizing high-temperature halogen exchange reactions in complex, functionalized aromatic systems.
Acute Toxic;Irritant;Health Hazard